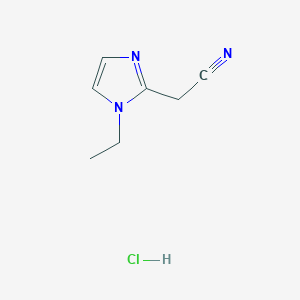![molecular formula C7H15Cl2N3 B3244187 [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride CAS No. 1609407-55-7](/img/structure/B3244187.png)
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride
描述
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C6H13N3·2HCl. It is a derivative of pyrazole, a class of heterocyclic aromatic organic compounds characterized by a 5-membered ring structure with two adjacent nitrogen atoms
作用机制
Target of Action
Similar compounds, such as imidazole derivatives, have been reported to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Related compounds have been found to influence a variety of pathways, leading to diverse biological effects .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, suggesting potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride typically involves the following steps:
Formation of 1-ethyl-3-methyl-1H-pyrazol-4-amine: : This is achieved by reacting ethyl acetoacetate with hydrazine hydrate in the presence of a suitable catalyst.
Methylation: : The resulting 1-ethyl-3-methyl-1H-pyrazol-4-amine is then methylated using methyl iodide to form the corresponding amine.
Hydrochloride Formation: : The final step involves treating the amine with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
化学反应分析
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: : Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophilic substitution reactions typically use alkyl halides and strong bases.
Oxidation: : Formation of pyrazole-4-carboxylic acid derivatives.
Reduction: : Production of reduced pyrazole derivatives.
Substitution: : Formation of various alkylated pyrazole derivatives.
科学研究应用
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride has diverse applications in scientific research:
Medicinal Chemistry: : It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases.
Biology: : The compound is utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: : It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
相似化合物的比较
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride is compared with other similar pyrazole derivatives, such as:
1-ethyl-3-methyl-1H-pyrazol-4-amine: : A closely related compound with similar applications but lacking the dihydrochloride salt.
4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide dihydrochloride: : Another pyrazole derivative used in drug development and biochemical studies.
These compounds share structural similarities but differ in their functional groups and applications, highlighting the uniqueness of this compound.
属性
IUPAC Name |
(1-ethyl-3-methylpyrazol-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-3-10-5-7(4-8)6(2)9-10;;/h5H,3-4,8H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVRMFMXLGUIBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









amine hydrochloride](/img/structure/B3244168.png)



![(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B3244206.png)
![8-(Boc-amino)-2-azaspiro[4.5]decane](/img/structure/B3244216.png)
![(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one](/img/structure/B3244220.png)
